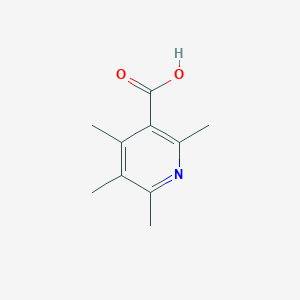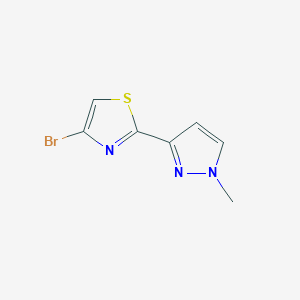
4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole typically involves the bromination of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.
化学反応の分析
Types of Reactions
4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学的研究の応用
4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving thiazole and pyrazole derivatives.
作用機序
The mechanism of action of 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: This compound shares the pyrazole ring but lacks the thiazole moiety.
2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole: This compound lacks the bromine atom but retains the core structure.
特性
分子式 |
C7H6BrN3S |
|---|---|
分子量 |
244.11 g/mol |
IUPAC名 |
4-bromo-2-(1-methylpyrazol-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H6BrN3S/c1-11-3-2-5(10-11)7-9-6(8)4-12-7/h2-4H,1H3 |
InChIキー |
QZHPJNBECFCYSU-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)C2=NC(=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




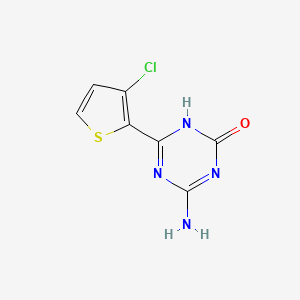
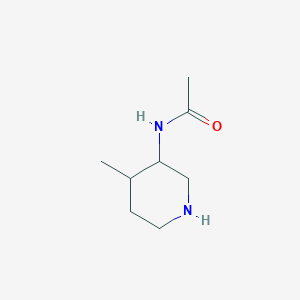
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
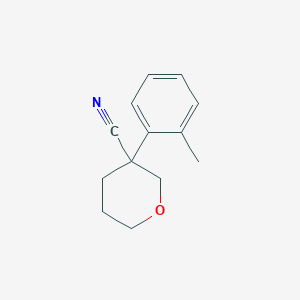
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)
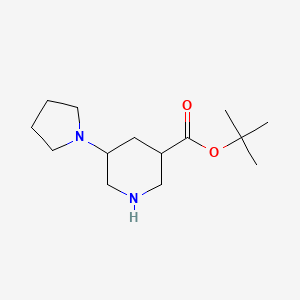
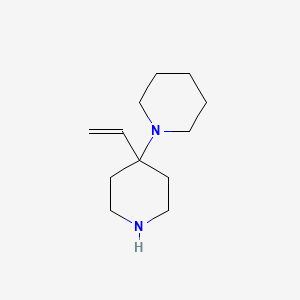
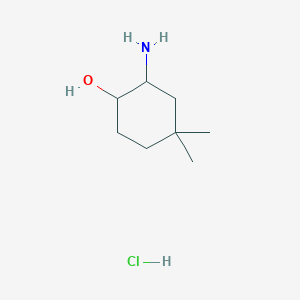
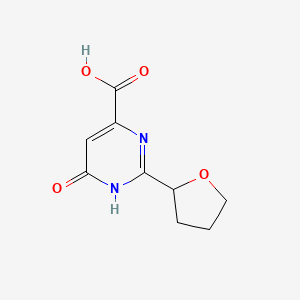
![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)
